molecular formula C18H13NO3 B2942223 17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 121386-99-0

17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

Katalognummer: B2942223
CAS-Nummer: 121386-99-0
Molekulargewicht: 291.306
InChI-Schlüssel: DDUDCIJMSQNCKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 17-Hydroxy-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione (hereafter referred to as Compound A) is a pentacyclic imide derivative characterized by a rigid ethanoanthracene-dicarboximide core with a hydroxyl group at the 17-position . Its crystal structure (monoclinic, space group P2₁/n) reveals a roof-shaped geometry, with two terminal benzene rings forming a dihedral angle of 124.9(6)° . The hydroxyl group participates in O—H⋯O hydrogen bonding, forming 1D chains along the [010] direction, while C—H⋯O and C—H⋯C interactions stabilize the 3D packing . Synthesized as part of a search for anxiolytic agents, Compound A demonstrates the structural versatility of azapentacyclic frameworks in drug discovery .

Eigenschaften

IUPAC Name

17-hydroxy-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-17-15-13-9-5-1-2-6-10(9)14(16(15)18(21)19(17)22)12-8-4-3-7-11(12)13/h1-8,13-16,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUDCIJMSQNCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex polycyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13NO3C_{18}H_{13}NO_{3} with a molecular weight of approximately 291.30 g/mol . The compound features a unique pentacyclic structure with multiple conjugated double bonds and a dione functional group at positions 16 and 18.

Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₃NO₃
Molecular Weight291.30 g/mol
Structural ComplexityPentacyclic with conjugated double bonds
Functional GroupsHydroxy and dione groups

Anticancer Potential

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent . Studies have shown that it may induce apoptosis in cancer cells through the activation of specific biochemical pathways . The mechanism of action typically involves interaction with cellular mechanisms that regulate cancer progression.

The compound's mode of action often involves binding to various biological targets within cells. It forms stable complexes with biomolecules such as proteins or nucleic acids, influencing their function and potentially leading to therapeutic effects .

Anxiolytic Activity

In addition to its anticancer properties, there is evidence suggesting that derivatives of this compound may possess anxiolytic activity . For instance, a related compound was synthesized and evaluated for its potential effects on anxiety . This highlights the versatility of the compound in affecting different biological pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure the formation of the desired product .

Synthesis Overview

  • Starting Materials : Precursors are selected based on their ability to contribute to the complex structure.
  • Reaction Conditions : Temperature and solvent choice are optimized for maximum yield.
  • Purification : The final product is purified using chromatographic techniques to achieve the desired purity.

Study on Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on various cancer cell lines . The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Anxiolytic Activity Study

Another study focused on a derivative of this compound demonstrated its potential anxiolytic effects in animal models . Key findings included:

  • Behavioral Tests : Elevated plus maze and open field tests showed reduced anxiety-like behavior.
  • Mechanism : Suggested involvement of GABAergic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Core Structural Modifications

Compound A differs from its analogs primarily in substituent groups and their positions. Key comparisons include:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity
Compound A C₁₈H₁₅NO₃ 319.36 17-OH, 1,8-dimethyl 2.83* Anxiolytic (potential)
1-Acetyl-17-(3-acetylphenyl) analog C₂₈H₂₁NO₄ 435.48 1-Acetyl, 17-(3-acetylphenyl) 2.83 Undisclosed
17-Benzyl derivative C₂₅H₂₂ClNO₃ 435.90 17-Benzyl, chloroform solvate N/A Structural studies
Antimicrobial derivative (Compound 22) Not specified ~420† 3-Trifluoromethylphenyl N/A Gram-positive activity (MIC: 64–128 mg/L)

*Estimated from analog data in ; †Assumed from molecular formulas in .

Key Observations:
  • Substituent Effects on Lipophilicity : The acetylated derivative (logP = 2.83) and Compound A (estimated similar logP) exhibit moderate lipophilicity, suitable for membrane permeability. In contrast, polar groups (e.g., hydroxyl in Compound A ) may enhance solubility but reduce blood-brain barrier penetration .
Key Insights:
  • Anti-HIV Activity : Piperazine-containing analogs (e.g., ) demonstrate potent CCR5 inhibition, leveraging the basic nitrogen for receptor interaction. Compound A lacks this moiety, suggesting divergent therapeutic applications .
  • Antimicrobial Specificity : Derivatives with hydrophobic substituents (e.g., trifluoromethyl) show selective Gram-positive activity, whereas Compound A 's hydroxyl group may favor eukaryotic target engagement .

Crystallographic and Conformational Analysis

Table 3: Crystallographic Parameters
Compound Space Group Cell Parameters (Å, °) Hydrogen Bonding Refinement Software
Compound A P2₁/n a = 13.904, b = 8.104, c = 13.946, β = 97.39° O—H⋯O chains SHELXL97
17-Benzyl derivative P2₁ a = 10.21, b = 15.76, c = 14.32, β = 102.4° C—H⋯Cl SHELXTL
Piperazine analog N/A N/A N/A Not reported
  • Hydrogen Bonding Networks : Compound A 's hydroxyl group drives 1D chain formation, while the 17-benzyl derivative relies on C—H⋯Cl interactions due to chloroform solvation .
  • Software Utilization : SHELX programs dominate structural refinement, emphasizing their robustness for complex polycyclic systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.